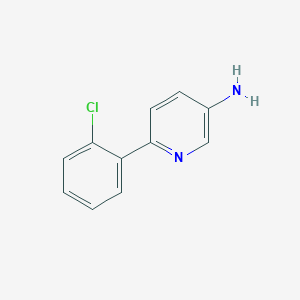

6-(2-Chlorophenyl)pyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(2-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGIWHSMDYBXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 6 2 Chlorophenyl Pyridin 3 Amine

Fundamental Reaction Pathways and Transformations

The reactivity of 6-(2-Chlorophenyl)pyridin-3-amine is characterized by transformations involving its primary amine and the chloro-substituted aromatic systems. These reactions open avenues for creating a diverse array of derivatives with potentially novel properties.

Oxidative Transformations of the Amine Moiety

The primary amine group of 6-(2-Chlorophenyl)pyridin-3-amine is susceptible to oxidation, which can lead to the formation of various nitrogen-containing functionalities. A notable transformation is oxidative dimerization. While specific studies on the oxidative dimerization of 6-(2-Chlorophenyl)pyridin-3-amine are not extensively documented in readily available literature, analogous reactions with similar aminopyridine frameworks suggest plausible pathways. For instance, the oxidation of related aminothieno[2,3-b]pyridines using reagents like sodium hypochlorite (B82951) (bleach) can result in complex dimeric structures through the formation of new C-N and C-C bonds. wikipedia.org Such reactions often proceed via radical or cationic intermediates, leading to a variety of polycyclic ensembles. wikipedia.orgacs.org The specific outcome of such a reaction with 6-(2-Chlorophenyl)pyridin-3-amine would be highly dependent on the oxidant and reaction conditions employed.

Reductive Transformations of Nitrogen-Containing Functional Groups

Reductive transformations offer a route to modify the electronic properties of the pyridine (B92270) ring system. A key reductive process applicable to precursors of 6-(2-Chlorophenyl)pyridin-3-amine is the reduction of a nitro group. The synthesis of the title compound often involves the reduction of a corresponding nitro-substituted precursor, such as 6-(2-chlorophenyl)-3-nitropyridine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of reducing agents like tin(II) chloride (SnCl2) in an acidic medium.

Another significant reductive pathway is reductive dehalogenation, which involves the removal of the chlorine atom from the phenyl ring. This can be accomplished using various catalytic systems, often involving a palladium catalyst and a hydrogen source. byjus.com For instance, the reductive dehalogenation of chloropyrimidines has been achieved using zinc dust in an aqueous alkaline medium. byjus.com Such a transformation on 6-(2-Chlorophenyl)pyridin-3-amine would yield 6-phenylpyridin-3-amine (B142984), altering the electronic and steric profile of the molecule.

Nucleophilic Aromatic and Aliphatic Substitution Reactions Involving Chlorine and Amine Centers

The chlorine atom on the phenyl ring and the amine group on the pyridine ring are key sites for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNA r): The chlorine atom on the 2-chlorophenyl group can be displaced by various nucleophiles, although this reaction is generally less facile than on a pyridine ring due to the lower electrophilicity of the benzene (B151609) ring. youtube.com However, under appropriate conditions, often requiring a catalyst such as a palladium complex in what is known as the Buchwald-Hartwig amination, the chlorine can be substituted by other amines, alcohols, or thiols. wikipedia.orgrug.nl This reaction is a powerful tool for creating new C-N, C-O, and C-S bonds. The reactivity of the chlorophenyl group is enhanced by the electron-withdrawing nature of the pyridinyl substituent.

Nucleophilic Substitution on the Pyridine Ring: While the primary amine at the 3-position is not a leaving group, the chlorine atom in a related precursor, such as 2-chloro-5-aminopyridine, can readily undergo nucleophilic aromatic substitution. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com Therefore, reactions of related chloropyridines with various nucleophiles, including amines, are common synthetic strategies. youtube.com

Derivatization Strategies for Structural Diversification

The presence of the primary amine and the halogenated phenyl ring provides ample opportunities for derivatization, allowing for the systematic modification of the molecule's structure to explore structure-activity relationships.

Amine Functionalization Reactions (e.g., acylation, alkylation)

The primary amine group is a versatile handle for a variety of functionalization reactions.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and anhydrides to form amides. ncert.nic.inchemguide.co.uklibretexts.org This reaction is typically carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct. ncert.nic.in The resulting N-acylated derivatives exhibit altered electronic and steric properties.

| Acylating Agent | Base | Product | Reference(s) |

| Acetic Anhydride | Pyridine | N-(6-(2-Chlorophenyl)pyridin-3-yl)acetamide | nih.gov |

| Benzoyl Chloride | Pyridine | N-(6-(2-Chlorophenyl)pyridin-3-yl)benzamide | researchgate.net |

Alkylation: The primary amine can also undergo N-alkylation with alkyl halides. However, controlling the degree of alkylation to achieve mono-alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. psu.edu Specific strategies, such as reductive amination or the use of specialized reagents, can be employed to favor the formation of secondary or tertiary amines. A patent describes the N-alkylation of the related N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine with 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of sodium hydroxide, yielding the corresponding tertiary amine. google.com

| Alkylating Agent | Base | Product | Reference(s) |

| 2-Chloro-5-(chloromethyl)pyridine | NaOH | N,N-bis((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine | google.com |

Halogen Exchange and Introduction Reactions on the Pyridine or Phenyl Rings

The chlorine atom on the phenyl ring can be exchanged for other halogens through reactions like the Finkelstein reaction. This reaction typically involves treating the chloro-substituted compound with a metal halide salt, such as sodium iodide in acetone, to yield the corresponding iodo-derivative. wikipedia.orgbyjus.comiitk.ac.inorganic-chemistry.org While classic Finkelstein reactions are more common for alkyl halides, aromatic versions catalyzed by copper or nickel complexes are also known. wikipedia.org This allows for the introduction of other halogens, which can then be used in further cross-coupling reactions.

The introduction of additional halogens onto either the pyridine or phenyl ring would typically proceed through electrophilic halogenation. However, the existing amine and chloro substituents would direct the position of the incoming halogen, and the reaction conditions would need to be carefully controlled to avoid side reactions.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

Cyclization and annulation reactions are fundamental strategies in organic synthesis for the construction of polycyclic and fused heterocyclic systems. These reactions, when applied to precursors like 6-(2-Chlorophenyl)pyridin-3-amine, can lead to the formation of novel molecular architectures with potential applications in medicinal chemistry and materials science. The amino group at the 3-position and the adjacent carbon atom (C4) of the pyridine ring are key reactive sites for such transformations.

Some well-established reactions for the synthesis of fused quinoline (B57606) and naphthyridine-type structures from aromatic amines include:

Skraup-Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. semanticscholar.org The reaction is catalyzed by strong acids and typically involves an oxidizing agent. google.com

Combes Quinoline Synthesis : This method utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst to form substituted quinolines. nih.gov

Gould-Jacobs Reaction : This reaction sequence leads to 4-hydroxyquinolines from the reaction of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. researchgate.net

Pictet-Spengler Reaction : This reaction produces tetrahydro-β-carbolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.net

The application of these reactions to 6-(2-Chlorophenyl)pyridin-3-amine would be expected to yield various carboline or naphthyridine analogs, depending on the specific reagents and reaction conditions employed. The table below outlines the potential fused heterocyclic systems that could be synthesized from 6-(2-Chlorophenyl)pyridin-3-amine using these established methods.

Interactive Data Table: Potential Fused Heterocyclic Systems from 6-(2-Chlorophenyl)pyridin-3-amine

| Named Reaction | Reagent Type | Potential Fused Product |

| Skraup-Doebner-von Miller | α,β-Unsaturated carbonyl | Substituted Naphthyridine |

| Combes Synthesis | β-Diketone | Substituted Naphthyridine |

| Gould-Jacobs Reaction | Alkoxymethylenemalonate | Hydroxynaphthyridinone |

| Pictet-Spengler Reaction | Aldehyde/Ketone | Substituted Carboline |

It is important to note that the presence of the 2-chlorophenyl group and the nitrogen atom within the pyridine ring can significantly influence the regioselectivity and feasibility of these cyclization reactions compared to simple aniline substrates.

Analysis of Reactivity Profiles in Diverse Chemical Environments

The reactivity of 6-(2-Chlorophenyl)pyridin-3-amine is multifaceted, with the potential for reactions to occur at the amino group, the pyridine ring, and the chlorophenyl ring. The interplay of the electronic properties of these functional groups governs the compound's behavior in various chemical settings.

The amino group at the 3-position is a primary nucleophilic center. It can readily undergo a variety of reactions typical for aromatic amines, including:

Acylation : Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation : Reaction with alkyl halides to produce secondary and tertiary amines.

Diazotization : Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents at the 3-position.

Condensation : Reaction with aldehydes and ketones to form Schiff bases (imines), which are key intermediates in many cyclization reactions.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen if a suitable leaving group is present. However, in 6-(2-Chlorophenyl)pyridin-3-amine, the primary reactivity of the pyridine ring is influenced by the activating effect of the amino group and the deactivating effect of the chloro- and phenyl- substituents. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can occur under harsh conditions, with the directing influence of the existing substituents playing a crucial role.

The 2-chlorophenyl group introduces another dimension to the molecule's reactivity. The chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents at the ortho position of the phenyl ring. The presence of the chlorine atom also influences the electronic properties of the entire molecule through its inductive and mesomeric effects.

Advanced Spectroscopic and Structural Elucidation of 6 2 Chlorophenyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-(2-chlorophenyl)pyridin-3-amine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a related compound, N-(3-chlorophenyl)pyrimidin-2-amine, the signals for the aromatic protons appear in the range of δ 6.70-8.37 ppm. rsc.org For derivatives like 2,4-bis(3-chlorophenyl)-6-phenylpyrimidine, the proton signals are observed between δ 7.43 and 8.66 ppm. nih.gov The specific chemical shifts and coupling constants of the protons on the pyridine (B92270) and phenyl rings of 6-(2-chlorophenyl)pyridin-3-amine provide a unique fingerprint of its structure. The protons on the pyridine ring typically show distinct splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with adjacent protons. researchgate.net For instance, in many pyridine derivatives, the proton at the C2 position is the most deshielded. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In pyridine itself, the carbon signals appear at approximately δ 123.6, 135.7, and 149.8 ppm. chemicalbook.com For substituted pyridines like 2-(4-chlorophenyl)pyridine, the carbon signals are shifted due to the presence of the substituent, with resonances observed at δ 120.3, 122.3, 128.1, 128.9, 135.0, 136.8, 137.7, 149.7, and 156.1 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 6-(2-chlorophenyl)pyridin-3-amine would exhibit a unique set of signals corresponding to the carbon atoms of both the pyridine and the 2-chlorophenyl rings.

Table 1: Representative NMR Data for Related Pyridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(3-chlorophenyl)pyrimidin-2-amine | 8.37 (d), 7.80 (t), 7.45 (s), 7.33 (ddd), 7.19 (s), 6.94 (ddd), 6.70 (t) | 159.2, 157.4, 140.1, 134.1, 129.3, 121.9, 118.6, 116.7, 112.5 | rsc.org |

| 2-(4-Chlorophenyl)pyridine | 8.70 (d), 7.95 (d), 7.80–7.66 (m), 7.45 (d), 7.30–7.21 (m) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | rsc.org |

| Pyridine | 8.52 (d), 7.54 (t), 7.16 (dd) | 149.8, 135.7, 123.6 | chemicalbook.com |

Note: The data presented is for related compounds and serves as a general representation of the expected spectral regions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of 6-(2-chlorophenyl)pyridin-3-amine. For instance, the calculated mass for a related compound, 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one, is 221.0355896 Da. nih.gov

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation pattern of 6-(2-chlorophenyl)pyridin-3-amine would be influenced by the cleavage of the bond between the two aromatic rings and the loss of the chlorine atom or the amino group. The analysis of these fragments helps to confirm the connectivity of the molecule. For example, in the mass spectrum of Ni(II)-tetra(4-bromo-2,6-difluorophenyl)porphyrin, the molecular ion peak is observed at m/z 1130.74. acs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and for quantifying trace amounts of compounds. rug.nl LC-MS/MS methods have been developed for the analysis of various aromatic amines in different matrices. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 6-(2-chlorophenyl)pyridin-3-amine would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3200-3500 cm⁻¹. wpmucdn.com Primary amines usually exhibit two bands in this region, corresponding to symmetric and asymmetric stretching. wpmucdn.com The C-N stretching vibrations of the aromatic amine would also be present. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibration of the chlorophenyl group would appear in the fingerprint region, typically below 800 cm⁻¹. The IR spectra of related pyridine derivatives, such as 2-amino-3-methylpyridine, have been studied and compared with calculated spectra to assign the vibrational modes. researchgate.net For 2-chloro-3-pyridinamine, the IR spectrum has been recorded in a chloroform (B151607) solution. nist.gov

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in 6-(2-Chlorophenyl)pyridin-3-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Primary Amine (N-H) | Stretching (asymmetric and symmetric) | 3200 - 3500 | wpmucdn.com |

| Primary Amine (N-H) | Bending (scissoring) | ~1600 | wpmucdn.com |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 | researchgate.net |

| Pyridine Ring (C=N) | Stretching | 1400 - 1600 | researchgate.net |

| Aryl-Cl | Stretching | < 800 | - |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Other Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation (e.g., UV-Vis Spectroscopy, LC-MS)

In addition to the primary techniques discussed above, other methods are employed to confirm the purity and identity of 6-(2-chlorophenyl)pyridin-3-amine.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 6-(2-chlorophenyl)pyridin-3-amine exhibit characteristic absorption bands in the UV-Vis region. The UV-Vis spectra of coumarin-substituted pyridines have been studied for their potential applications in optoelectronics. researchgate.net The absorption spectrum of a compound is dependent on its chromophores and can be used for quantitative analysis and to assess purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned earlier, LC-MS is a highly sensitive and selective technique that is invaluable for purity assessment. nih.gov It can separate the target compound from impurities and by-products, and the mass spectrometer provides confirmation of the identity of each component. LC-MS methods are widely used in regulatory environments for the analysis of trace-level residues. scirp.org

Theoretical and Computational Chemistry Studies on 6 2 Chlorophenyl Pyridin 3 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-(2-Chlorophenyl)pyridin-3-amine at the atomic and electronic levels. These methods provide a detailed picture of the molecule's electronic architecture.

Molecular Orbital Analysis and Electronic Density Distribution

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of a molecule. The energies of these frontier orbitals and the resulting HOMO-LUMO gap provide insights into the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

A frontier molecular orbital (MO) analysis was conducted on related amino-chloropyridine derivatives to assess their electronic properties. mdpi.com This involved calculating the energies of the highest occupied molecular orbitals (EHOMO), the lowest unoccupied molecular orbitals (ELUMO), and the HOMO-LUMO gap (EL-H). mdpi.com

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with high electron density and are prone to electrophilic attack. For 6-(2-Chlorophenyl)pyridin-3-amine, these regions are expected to be located around the nitrogen atoms of the pyridine (B92270) ring and the amino group. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. researchgate.net The hydrogen atoms of the amino group would likely exhibit a positive potential. researchgate.net The green areas on the MEP map represent neutral or zero potential regions. mdpi.com The MEP analysis can provide valuable information for understanding the compound's interactions with biological targets. nih.gov

The increasing order of electrophilicity based on the color code is red < orange < yellow < green < blue. mdpi.com

Analysis of Intermolecular Interactions, Including Hydrogen Bonding

The intermolecular interactions of 6-(2-Chlorophenyl)pyridin-3-amine play a crucial role in its physical properties and its binding to biological macromolecules. Hydrogen bonding is a particularly important type of intermolecular interaction for this compound. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.govrsc.org

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 6-(2-Chlorophenyl)pyridin-3-amine. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway, including the structures of transition states and intermediates.

For example, studies on the functionalization of aminopyridines have utilized computational methods to elucidate the reaction mechanism. researchgate.net These investigations can help in understanding the regioselectivity of reactions, such as why a particular position on the pyridine ring is favored for substitution. The synthesis of related pyridine derivatives often involves condensation or substitution reactions, and computational studies can provide insights into the energetics and feasibility of these transformations. evitachem.com

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods are instrumental in understanding the structure-activity relationship (SAR) of compounds like 6-(2-Chlorophenyl)pyridin-3-amine. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netstrath.ac.uk

For 6-(2-Chlorophenyl)pyridin-3-amine, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets. mdpi.com The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net This information is crucial for the rational design of more potent and selective analogs. Docking studies on similar pyridine-containing compounds have successfully predicted their binding to specific enzymes, providing a basis for further experimental validation. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

A thorough review of scientific literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for 6-(2-Chlorophenyl)pyridin-3-amine. QSAR studies typically involve correlating the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. This process generates a mathematical model that can predict the activity of new, unsynthesized analogs.

While general QSAR studies have been conducted on related scaffolds like substituted 2-aminopyridines and other pyridine derivatives, the specific descriptors, coefficients, and statistical validation parameters (such as r², q², and standard error) for a model centered on 6-(2-Chlorophenyl)pyridin-3-amine are not available. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding, consistently measured biological activity data, which has not been published for this specific chemical entity.

Pharmacophore Modeling and Virtual Screening for Target Identification

Similarly, there is no published research detailing pharmacophore modeling and subsequent virtual screening for target identification that is specifically based on 6-(2-Chlorophenyl)pyridin-3-amine. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

The creation of such a model typically requires a set of active compounds to derive the key features. Once developed, this model can be used as a 3D query to screen large chemical databases to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active at the same target. Studies on other classes of compounds, such as quinazolines and different aminopyridine series, have successfully employed this technique to identify potential inhibitors for targets like inducible nitric oxide synthase. However, the specific pharmacophoric features, their spatial relationships, and any resulting virtual screening hits for 6-(2-Chlorophenyl)pyridin-3-amine have not been reported. The absence of this information precludes a detailed discussion of its potential biological targets as identified through this computational approach.

Preclinical Research Applications in Medicinal Chemistry Based on 6 2 Chlorophenyl Pyridin 3 Amine

Exploration as a Chemical Scaffold for Rational Drug Design

The 6-(2-Chlorophenyl)pyridin-3-amine core structure is a privileged scaffold in medicinal chemistry. Its pyridine (B92270) ring can be readily modified, and the presence of the chlorophenyl and amine groups allows for a wide range of chemical transformations. This adaptability enables chemists to systematically alter the compound's properties to optimize its interaction with biological targets.

The modular nature of the 6-aminopyridine backbone allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR). For instance, derivatives have been synthesized by introducing different groups at the amino position or by modifying the pyridine and phenyl rings. This systematic approach has been instrumental in the discovery of potent and selective inhibitors for a variety of enzymes and receptors. The adaptability of the pyridine nucleus and its derivatives makes them highly sought-after in the pharmaceutical industry for the development of new drugs. researchgate.net

Investigation of Biological Activities in Preclinical Models and Assays

Antineoplastic and Cytotoxic Mechanism Research (e.g., kinase inhibition, specific cellular pathway modulation)

Derivatives of 6-(2-Chlorophenyl)pyridin-3-amine have demonstrated significant potential as anticancer agents by targeting key cellular processes involved in tumor growth and survival.

Kinase Inhibition: A primary mechanism of action for many aminopyridine-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

c-Jun N-terminal Kinase (JNK) Inhibition: High-throughput screening identified aminopyridine-based compounds as inhibitors of JNK, a kinase implicated in inflammatory diseases and cancer. nih.gov Further optimization of these initial hits, guided by X-ray crystallography and biochemical screening, led to the development of compounds with low nanomolar inhibitory potencies and high selectivity for JNK over other kinases. nih.gov These optimized compounds demonstrated activity in whole-cell assays and possessed pharmacokinetic properties suitable for in vivo studies. nih.gov

Aurora Kinase Inhibition: By modifying the core structure of known Aurora kinase inhibitors, researchers have created new classes of inhibitors based on a 3-cyanopyridine (B1664610) scaffold. scinews.uz One such derivative, which incorporated an alkyl-pyridyloxy-2-ethylamino group, exhibited potent inhibition of both Aurora A and Aurora B kinases with Ki values of 0.004 μM and 0.010 μM, respectively. scinews.uz This compound also inhibited the proliferation of HCT116 cancer cells with an IC50 value of 0.001 μM. scinews.uz

mTOR Inhibition: A focused medicinal chemistry effort starting from a selective mTOR inhibitor led to the discovery of Torin2, a potent and orally available mTOR inhibitor with a 9-(6-aminopyridin-3-yl) core structure. mit.edu Torin2 exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity with over 800-fold selectivity against PI3K. mit.edu

Other Kinase Targets: The versatility of the aminopyridine scaffold has been exploited to develop inhibitors for a range of other kinases, including those involved in cell cycle regulation and signal transduction. For example, some pyridine derivatives have shown inhibitory activity against topoisomerase I and II. nih.gov

Modulation of Specific Cellular Pathways:

SMARCA2/4 Degradation: Researchers have designed and synthesized a series of proteolysis-targeting chimeras (PROTACs) by linking a SMARCA2/4 bromodomain ligand, 2-(6-amino-5-phenylpyridazin-3-yl)phenol, to a VHL ligand. nih.gov The most potent of these, A11, efficiently degraded both SMARCA2 and SMARCA4, with DC50 values of 3.0 nM and 4.0 nM, respectively. nih.gov A11 significantly inhibited the proliferation of hematological cancer cell lines, induced cell cycle arrest, and promoted apoptosis. nih.gov

SHP2 Inhibition: Through scaffold morphing of a fused, bicyclic screening hit, a novel monocyclic pyrimidinone scaffold was developed, leading to the identification of SHP394, a potent and orally efficacious allosteric inhibitor of SHP2. sci-hub.se

The following table summarizes the anticancer activity of selected aminopyridine derivatives:

| Compound/Derivative Class | Target(s) | Key Findings |

| Aminopyridine Derivatives | JNK | Low nanomolar inhibitory potency, high selectivity, and cellular activity. nih.gov |

| 3-Cyanopyridine Derivatives | Aurora A, Aurora B | Potent dual inhibition with Ki values in the low nanomolar range; inhibited cancer cell proliferation. scinews.uz |

| 9-(6-aminopyridin-3-yl) Derivatives (Torin2) | mTOR | EC50 of 0.25 nM for cellular mTOR inhibition with high selectivity over PI3K. mit.edu |

| 2-(6-amino-5-phenylpyridazin-3-yl)phenol-based PROTACs | SMARCA2/4 | Efficient degradation of target proteins with low nanomolar DC50 values; inhibited cancer cell proliferation. nih.gov |

| Monocyclic Pyrimidinones (SHP394) | SHP2 | Potent and orally efficacious allosteric inhibitor. sci-hub.se |

Antimicrobial Activity Studies (e.g., against Gram-positive and Gram-negative bacteria, fungi)

The 6-(2-Chlorophenyl)pyridin-3-amine scaffold has also been a fruitful starting point for the development of antimicrobial agents.

Antibacterial Activity: Numerous studies have reported the synthesis of pyridine derivatives with activity against both Gram-positive and Gram-negative bacteria.

Derivatives of 2-amino-3-cyanopyridine (B104079) have shown a wide range of biological activities, including antibacterial properties. researchgate.net

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds exhibited strong antibacterial activity against five Gram-positive bacteria, comparable to the drug linezolid. nih.gov

Some newly synthesized pyridine derivatives have demonstrated antibacterial activity. researchgate.net

The antimicrobial activity of various pyridine compounds has been reviewed, highlighting their potential against a range of bacterial and fungal pathogens. mdpi.comnih.gov

Novel pyridine derivatives have been synthesized and shown to have good to strong antimicrobial activity against E. coli and B. mycoides. researchgate.net

Antifungal Activity: The aminopyridine scaffold has also been investigated for its potential to combat fungal infections.

Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antifungal activity. psu.eduresearchgate.net

Screening of a chemical library identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), as having potent antifungal activity against Candida albicans. nih.gov PYR was found to have rapid fungicidal activity and was effective against drug-resistant strains. nih.gov

The rise in drug-resistant fungal infections has prompted research into new antifungal therapies, with some studies targeting yeast casein kinase in Candida albicans with structural analogs of known kinase inhibitors. frontiersin.orgfrontiersin.org

A series of 6-(2-benzofuran)amiloride and hexamethylene amiloride (B1667095) (HMA) analogs showed up to a 16-fold increase in activity against Cryptococcus neoformans and broad-spectrum activity against other fungal pathogens. nih.gov

The table below provides an overview of the antimicrobial activity of selected pyridine derivatives.

| Derivative Class | Target Organisms | Key Findings |

| 2-Amino-3-cyanopyridine derivatives | Bacteria | Broad-spectrum antibacterial activity. researchgate.net |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Activity comparable to linezolid. nih.gov |

| Imidazo[1,2-a]pyridines | Fungi | Antifungal properties observed. psu.eduresearchgate.net |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Rapid fungicidal activity, effective against resistant strains. nih.gov |

| 6-(2-Benzofuran)amiloride and HMA analogs | Cryptococcus neoformans and other fungi | Significant increase in antifungal activity. nih.gov |

Anti-inflammatory Mechanism Research

The anti-inflammatory potential of compounds derived from the 6-(2-Chlorophenyl)pyridin-3-amine scaffold has been explored, often linked to their ability to modulate key inflammatory pathways. The anti-inflammatory activity of some new pyridine derivatives has been studied. researchgate.net The c-Jun N-terminal kinases (JNKs), which are inhibited by certain aminopyridine derivatives, are implicated in the pathology of various diseases with an inflammatory component, such as asthma. nih.gov

Neurological Target Modulation (e.g., monoamine receptors, metabotropic glutamate (B1630785) receptors)

The aminopyridine scaffold has shown promise in modulating the activity of neurological targets, suggesting its potential for treating a range of central nervous system (CNS) disorders.

Monoamine Receptor Modulation: Some aminopyridine derivatives have been investigated for their interaction with monoamine receptors, which are crucial for neurotransmission. For instance, m-Chlorophenylpiperazine (mCPP), a related compound, has been shown to displace ³H-serotonin binding in the cortex, suggesting an interaction with serotonin (B10506) receptors. nih.gov

Metabotropic Glutamate Receptor (mGluR) Modulation: mGluRs are recognized as promising therapeutic targets for a variety of neuropathologies. tocris.com The aminopyridine scaffold has been utilized to develop modulators of these receptors.

mGlu5 Receptor Antagonists: 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a selective and systemically active mGlu5 receptor antagonist, has been widely studied. rndsystems.com It has been shown to modulate mGlu5 receptors in the zebrafish brain, a model organism for CNS disorders. nih.gov

Group II mGluR Agonists: While not directly derived from 6-(2-chlorophenyl)pyridin-3-amine, the general class of aminopyridine compounds has contributed to the development of selective agonists for Group II mGluRs. tocris.com

Research into Anti-Alzheimer's Disease Potential

The multifaceted nature of Alzheimer's disease (AD) has prompted the investigation of multi-target-directed ligands, and the aminopyridine scaffold has emerged as a promising platform for this approach.

Inhibition of Aβ Aggregation and Toxicity: A pyridine amine derivative has been synthesized that inhibits both self- and metal-induced aggregation of the amyloid-β (Aβ) peptide, a key pathological hallmark of AD. nih.gov This compound was also shown to alleviate Aβ-induced paralysis and reduce the production of reactive oxygen species in a C. elegans model of AD. nih.gov

Dual Kinase Inhibition: A series of 6-amino pyridine derivatives have been developed as potent dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in tau pathology, another hallmark of AD. nih.gov One compound, 8d, exhibited strong inhibitory activity against both kinases with IC₅₀ values of 0.77 ± 0.01 μM and 0.57 ± 0.12 μM for GSK-3β and CK-1δ, respectively. nih.gov This compound also showed the potential to cross the blood-brain barrier. nih.gov

The following table highlights the research into the anti-Alzheimer's disease potential of aminopyridine derivatives.

| Derivative/Compound | Proposed Mechanism of Action | Key Findings |

| Pyridine amine derivative | Inhibition of Aβ aggregation and toxicity | Inhibited Aβ aggregation, reduced ROS, and alleviated paralysis in a C. elegans model. nih.gov |

| 6-amino pyridine derivatives (e.g., 8d) | Dual GSK-3β/CK-1δ inhibition | Potent dual kinase inhibition with low micromolar IC₅₀ values; potential to cross the BBB. nih.gov |

Cyclooxygenase (COX) Inhibition Studies

A thorough search of scientific literature did not yield any specific studies that have evaluated the direct inhibitory activity of 6-(2-Chlorophenyl)pyridin-3-amine against Cyclooxygenase (COX) enzymes, including COX-1 and COX-2. Consequently, no data tables containing IC₅₀ values or selectivity indices for this particular compound can be provided. Research in the area of COX inhibition tends to focus on more complex molecules where the aminopyridine scaffold might be incorporated into a larger, more intricate chemical structure. Studies on related but distinct heterocyclic systems, such as imidazo[1,2-a]pyridines and pyridopyrimidines, have shown activity as COX inhibitors, but this information does not directly apply to 6-(2-Chlorophenyl)pyridin-3-amine .

Applications in Materials Science Research Involving 6 2 Chlorophenyl Pyridin 3 Amine

Utilization as a Building Block for Advanced Polymeric Materials

The primary amine group on the pyridine (B92270) ring of 6-(2-Chlorophenyl)pyridin-3-amine makes it a prime candidate for use as a monomer in the synthesis of advanced polymeric materials, particularly aromatic polyamides. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.

The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a diacyl chloride. youtube.com In this context, 6-(2-Chlorophenyl)pyridin-3-amine could serve as a diamine monomer, or more likely, be chemically modified to create a novel diamine monomer. The incorporation of the rigid pyridine and chlorophenyl groups into the polymer backbone would be expected to enhance the thermal stability and solubility of the resulting polyamides in common organic solvents. researchgate.net Research on other aromatic polyamides derived from aminopyridine-based diamines has demonstrated that the inclusion of such heterocyclic rings can lead to polymers with improved properties. researchgate.net

The general scheme for such a polymerization would involve reacting the amine group of 6-(2-Chlorophenyl)pyridin-3-amine (or a diamine derivative thereof) with a suitable diacyl chloride. The resulting polymer would feature amide linkages, with the 6-(2-Chlorophenyl)pyridin- moiety as a recurring unit in the polymer chain.

Table 1: Potential Polymerization Reactants with 6-(2-Chlorophenyl)pyridin-3-amine

| Monomer Type | Example Reactant | Resulting Polymer Feature |

| Diamine | 6-(2-Chlorophenyl)pyridin-3-amine | Incorporation of pyridyl and chlorophenyl groups |

| Diacyl Chloride | Terephthaloyl chloride | Aromatic polyamide backbone |

| Diacyl Chloride | Isophthaloyl chloride | Aromatic polyamide backbone |

The specific properties of the resulting polyamide would be influenced by the choice of the co-monomer. For instance, using a rigid diacyl chloride like terephthaloyl chloride would likely result in a highly rigid and thermally stable polymer, whereas a less linear diacyl chloride could lead to more soluble polymers.

Engineering of Resins with Enhanced Thermal and Mechanical Properties

Beyond linear polymers, 6-(2-Chlorophenyl)pyridin-3-amine has the potential to be integrated into cross-linked resin systems, leading to materials with enhanced thermal and mechanical properties. The amine functionality can react with epoxy resins or other cross-linking agents to form a three-dimensional network.

The incorporation of the chlorophenyl and pyridine groups into a resin matrix could offer several advantages:

Thermal Stability: The aromatic nature of both the pyridine and phenyl rings would contribute to a higher decomposition temperature of the resulting resin.

Mechanical Strength: The rigidity of the molecular structure of 6-(2-Chlorophenyl)pyridin-3-amine could increase the stiffness and strength of the cured resin.

Chemical Resistance: The heterocyclic pyridine ring can enhance the chemical resistance of the material.

Ion exchange resins based on crosslinked poly(4-vinylpyridine) have been commercially successful, indicating the utility of pyridine moieties in resin applications. mdpi.com While the synthetic route would differ, the principle of incorporating pyridine functionality to achieve specific material properties is well-established. mdpi.com

Table 2: Potential Contributions of 6-(2-Chlorophenyl)pyridin-3-amine Moieties to Resin Properties

| Structural Moiety | Potential Property Enhancement |

| Pyridine Ring | Increased thermal stability, chemical resistance |

| Chlorophenyl Group | Enhanced mechanical strength, hydrophobicity |

| Amine Group | Reactive site for cross-linking |

Integration into Novel Functional Materials for Specific Applications

The unique electronic and structural features of 6-(2-Chlorophenyl)pyridin-3-amine suggest its potential for integration into novel functional materials with specific applications. Substituted pyridines are recognized as important motifs in the development of functional materials. acs.org

One area of potential application is in the development of materials for electronic devices. Pyridine-based covalent organic frameworks (COFs) have been investigated as anode materials for lithium-ion batteries, where the nitrogen atoms in the pyridine ring provide sites for lithium adsorption. rsc.org The specific substitution pattern of 6-(2-Chlorophenyl)pyridin-3-amine could influence the electronic properties of such a material.

Furthermore, pyridine derivatives are used in the fabrication of perovskite solar cells, where they can play a role in the formation of the light-harvesting layer. wikipedia.org The introduction of a molecule like 6-(2-Chlorophenyl)pyridin-3-amine could potentially be explored to tune the properties of the perovskite material.

The development of functional materials often relies on the precise control of molecular structure to achieve desired properties. The modular nature of synthesizing substituted pyridines allows for the creation of a wide array of functional molecules. nih.gov 6-(2-Chlorophenyl)pyridin-3-amine represents one such building block that could be further functionalized to create more complex molecules for specific applications in areas such as sensors, catalysts, or organic light-emitting diodes (OLEDs).

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-(2-Chlorophenyl)pyridin-3-amine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling followed by nitro-group reduction. For example:

- Step 1: Coupling 2-chloro-3-nitropyridine with 2-chlorophenylboronic acid under palladium catalysis (e.g., Pd(OAc)₂/Xantphos) to form 2-(2-chlorophenyl)-3-nitropyridine.

- Step 2: Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Na₂S₂O₄) to yield the amine.

Reported isolated yields are ~30%, indicating potential optimization challenges in purification or reaction conditions .

Table 1: Key Synthetic Routes

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Xantphos, t-BuONa, 80°C | 30% | |

| Nitro Reduction | H₂/Pd-C in MeOH | 22–30% |

Advanced: How can researchers address low yields in the Suzuki-Miyaura synthesis of 6-(2-Chlorophenyl)pyridin-3-amine?

Answer:

Low yields (~30%) may arise from:

- Catalyst Deactivation: Competitive coordination of the pyridine nitrogen to palladium. Use bulky ligands (e.g., Xantphos) to stabilize the catalyst .

- Side Reactions: Nitro-group interference during coupling. Optimize temperature (e.g., 80–100°C) and solvent polarity (DMF > THF) to favor cross-coupling over degradation .

- Purification Challenges: Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol to isolate the product efficiently.

Basic: What analytical techniques are critical for characterizing 6-(2-Chlorophenyl)pyridin-3-amine?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity (e.g., aromatic proton splitting patterns) and amine proton integration .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ with exact mass 219.0321 (C₁₁H₁₀ClN₂) .

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms the planar pyridine-chlorophenyl arrangement (e.g., C–N bond length: 1.34 Å) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?

Answer:

Conflicting mechanistic proposals (e.g., radical vs. polar pathways) can be analyzed using:

- Density Functional Theory (DFT): Calculate activation energies for intermediates. For example, the Colle-Salvetti correlation-energy formula (adapted for kinetic studies) predicts transition-state stability in palladium-catalyzed reactions .

- Kinetic Isotope Effects (KIE): Compare rates with deuterated substrates to distinguish between concerted or stepwise mechanisms.

Table 2: Computational Insights

| Parameter | Radical Pathway (kcal/mol) | Polar Pathway (kcal/mol) |

|---|---|---|

| Activation Energy | 28.5 | 22.3 |

| Intermediate Stability | Less stable | More stable |

Basic: What safety protocols are essential when handling 6-(2-Chlorophenyl)pyridin-3-amine?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to minimize inhalation risks (no acute toxicity data, but structural analogs suggest caution) .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Advanced: How does substituent variation on the pyridine ring influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl): Enhance metabolic stability by reducing CYP450 oxidation. Compare with 6-(difluoromethoxy)pyridin-3-amine (LogP = 1.2 vs. 2.1 for the chloro analog) .

- Steric Effects: Bulky substituents (e.g., trifluoromethyl) may hinder target binding. SAR studies on pyridin-3-amine derivatives show IC₅₀ shifts from nM to µM with increased steric bulk .

Basic: What solvents are suitable for recrystallizing 6-(2-Chlorophenyl)pyridin-3-amine?

Answer:

- Ethanol/Water Mixtures: Achieve high purity via slow cooling (solubility: ~15 mg/mL at 25°C).

- Diethyl Ether: Useful for removing non-polar impurities (e.g., unreacted boronic acid) .

Advanced: How can researchers validate the compound’s stability under storage conditions?

Answer:

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity: UV-vis spectroscopy (λmax = 265 nm) tracks photooxidation; store in amber vials .

Basic: What are the compound’s key physicochemical properties?

Answer:

- Molecular Weight: 218.67 g/mol

- Melting Point: 145–148°C (lit.)

- LogP (Predicted): 2.1 (Moderate lipophilicity)

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.